Cas no 97482-07-0 ([(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile)

[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile structure
97482-07-0 structure
Product name:[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile
CAS No:97482-07-0
MF:C7H11N3
MW:137.182340860367
CID:1988924
PubChem ID:57247

[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile Chemical and Physical Properties

Names and Identifiers

    • 3,4,5,6-tetrahydro-2H-azepin-7-ylcyanamide
    • [(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile
    • BRN 4799303
    • 97482-07-0
    • CYANAMIDE, (3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)-
    • (3,4,5,6-Tetrahydro-2H-azepin-7-yl)cyanamide
    • 2-cyanoiminohexahydroazepine
    • EN300-54935
    • [(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile
    • AKOS006223271
    • Z839028582
    • (3,4,5,6-tetrahydro-2H-azepin-7-ylamino)carbonitrile
    • G21873
    • N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)cyanamide
    • 2-(N-Cyanimino)hexahydroazepine
    • AB01003589-01
    • AKOS026729242
    • DTXSID30242996
    • Inchi: InChI=1S/C7H11N3/c8-6-10-7-4-2-1-3-5-9-7/h1-5H2,(H,9,10)
    • InChI Key: LBZZNASGPKRVDC-UHFFFAOYSA-N
    • SMILES: N#CNC1=NCCCCC1

Computed Properties

  • Exact Mass: 137.095297
  • Monoisotopic Mass: 137.095297
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.2
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.11
  • Boiling Point: 226.7°C at 760 mmHg
  • Flash Point: 90.9°C
  • Refractive Index: 1.57

[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM389338-1g
[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile
97482-07-0 95%+
1g
$*** 2023-05-29
TRC
T658885-250mg
[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile
97482-07-0
250mg
$ 275.00 2022-06-02
Chemenu
CM389338-10g
[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile
97482-07-0 95%+
10g
$*** 2023-05-29
Enamine
EN300-54935-5.0g
[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile
97482-07-0 95%
5g
$908.0 2023-06-14
Enamine
EN300-54935-2.5g
[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile
97482-07-0 95%
2.5g
$614.0 2023-06-14
Chemenu
CM389338-5g
[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile
97482-07-0 95%+
5g
$*** 2023-05-29
1PlusChem
1P019XXC-1g
[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile
97482-07-0 95%
1g
$444.00 2025-03-04
1PlusChem
1P019XXC-5g
[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile
97482-07-0 95%
5g
$1185.00 2024-04-19
1PlusChem
1P019XXC-10g
[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile
97482-07-0 95%
10g
$1726.00 2024-04-19
1PlusChem
1P019XXC-2.5g
[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile
97482-07-0 95%
2.5g
$815.00 2025-03-04

Additional information on [(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile

Comprehensive Overview of 3,4,5,6-Tetrahydro-2H-azepin-7-ylcyanamide (CAS No. 97482-07-0)

3,4,5,6-Tetrahydro-2H-azepin-7-ylcyanamide (CAS No. 97482-07-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This nitrogen-containing azepine derivative features a unique seven-membered ring structure with a cyanamide functional group, making it particularly valuable for drug discovery and medicinal chemistry applications. The compound's molecular formula is C7H11N3, with a molecular weight of 137.18 g/mol.

Recent scientific literature highlights the growing importance of azepine-based compounds in developing novel therapeutic agents. Researchers are particularly interested in how the 3,4,5,6-tetrahydro-2H-azepine scaffold can be modified to create molecules with enhanced biological activity. The presence of the cyanamide group (-NH-CN) in this compound offers unique opportunities for further chemical transformations, making it a versatile building block in synthetic chemistry.

The compound's physicochemical properties have been extensively studied. 3,4,5,6-Tetrahydro-2H-azepin-7-ylcyanamide typically appears as a white to off-white crystalline powder with good stability under standard laboratory conditions. Its solubility profile shows moderate solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO), while being less soluble in water. These characteristics make it particularly suitable for various synthetic applications and formulation development.

In pharmaceutical research, azepine derivatives have shown promise in addressing several medical challenges. Current studies explore how modifications to the 3,4,5,6-tetrahydro-2H-azepine core might lead to compounds with improved pharmacokinetic properties. The cyanamide functional group is particularly interesting to medicinal chemists as it can serve as a precursor for various pharmacophores or participate in hydrogen bonding interactions with biological targets.

The synthesis of 3,4,5,6-Tetrahydro-2H-azepin-7-ylcyanamide typically involves multi-step organic transformations starting from readily available precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's growing commitment to sustainable practices. Researchers continue to develop more efficient routes to this valuable heterocyclic building block to meet the increasing demand from drug discovery programs.

Analytical characterization of 3,4,5,6-Tetrahydro-2H-azepin-7-ylcyanamide employs standard techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods confirm the compound's purity and structural integrity, which are critical for research applications. Recent advancements in analytical technology have enabled more precise characterization of such nitrogen-rich heterocycles, supporting their use in high-value applications.

The commercial availability of 3,4,5,6-Tetrahydro-2H-azepin-7-ylcyanamide has increased in recent years to support growing research needs. Several specialty chemical suppliers now offer this compound in various quantities, from milligram to kilogram scale. Pricing varies depending on purity grade and quantity, with research-grade material typically commanding premium prices due to the specialized nature of its applications.

Regulatory aspects surrounding 3,4,5,6-Tetrahydro-2H-azepin-7-ylcyanamide are straightforward as it is not classified as a controlled substance or regulated chemical in most jurisdictions. However, researchers should always verify local regulations before purchasing or working with this compound. Proper laboratory safety protocols should be followed when handling any chemical substance, including appropriate personal protective equipment and ventilation.

Future research directions for 3,4,5,6-Tetrahydro-2H-azepin-7-ylcyanamide and related compounds include exploring their potential in targeted drug delivery systems and as scaffolds for kinase inhibitors. The pharmaceutical industry's ongoing search for novel heterocyclic structures continues to drive interest in this chemical space. Additionally, materials science applications may emerge as researchers investigate the electronic properties of such nitrogen-containing compounds for advanced materials development.

For researchers seeking alternatives or related compounds, several structural analogs of 3,4,5,6-Tetrahydro-2H-azepin-7-ylcyanamide are available. These include various substituted azepine derivatives and compounds with modified cyanamide groups. The choice of specific analog depends on the intended application and desired molecular properties. Many research groups are actively publishing new synthetic methods and applications for these valuable intermediates.

Storage and handling recommendations for 3,4,5,6-Tetrahydro-2H-azepin-7-ylcyanamide suggest keeping the compound in a cool, dry place away from direct sunlight. Standard chemical storage conditions are typically adequate, with attention to proper container sealing to prevent moisture absorption. When properly stored, this compound demonstrates excellent long-term stability, making it convenient for research use.

The global market for specialized heterocyclic compounds like 3,4,5,6-Tetrahydro-2H-azepin-7-ylcyanamide continues to expand, driven by pharmaceutical R&D investments and the growing importance of structure-based drug design. Market analysts predict steady growth in demand for such building blocks as drug discovery becomes increasingly sophisticated. This trend underscores the compound's ongoing relevance in modern chemical research.

In conclusion, 3,4,5,6-Tetrahydro-2H-azepin-7-ylcyanamide represents an important tool for medicinal chemists and researchers working with nitrogen-containing heterocycles. Its unique structural features and synthetic versatility make it valuable for numerous applications in drug discovery and development. As research into azepine-based compounds advances, this compound will likely play an increasingly important role in the development of novel therapeutic agents and functional materials.

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(CAS:97482-07-0)[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile
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